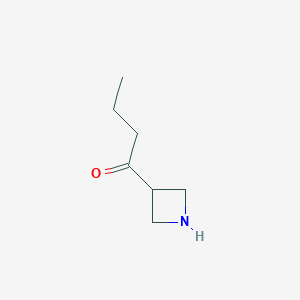

1-(Azetidin-3-yl)butan-1-one

Description

1-(Azetidin-3-yl)butan-1-one is a ketone derivative featuring a four-membered azetidine ring substituted at the 3-position with a linear butan-1-one chain. Its molecular formula is C₇H₁₁NO (molecular weight: 125.17 g/mol). Azetidine, a strained nitrogen-containing heterocycle, imparts unique reactivity due to ring strain and basicity.

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1-(azetidin-3-yl)butan-1-one |

InChI |

InChI=1S/C7H13NO/c1-2-3-7(9)6-4-8-5-6/h6,8H,2-5H2,1H3 |

InChI Key |

LARLCLYYYYOURL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1CNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)butan-1-one can be achieved through several methods. One common approach involves the alkylation of azetidine with butanone under basic conditions. Another method includes the cyclization of appropriate precursors using catalysts such as copper(II) triflate (Cu(OTf)₂) to form the azetidine ring .

Industrial Production Methods

Industrial production of 1-(Azetidin-3-yl)butan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(Azetidin-3-yl)butan-1-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It is employed in studies investigating the biological activity of azetidine derivatives, including their antiproliferative and tubulin-destabilizing effects.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the structure of the target molecule .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Structural and Electronic Effects

- Amino-substituted analog: The amino group in 1-(3-Aminoazetidin-1-yl)butan-1-one enhances basicity and hydrogen-bonding capacity, making it suitable for coordination chemistry or drug design .

- Chloropyridinyl analog : 1-(6-Chloropyridin-3-yl)butan-1-one’s higher density (1.153 g/cm³) and molecular weight (183.64 g/mol) reflect the chlorine atom’s mass contribution and pyridine’s aromaticity .

- Phenolic analog: 1-(2,6-Dihydroxyphenyl)butan-1-one demonstrates antifungal activity against Botrytis cinerea and Fusarium avenaceum, underscoring the role of phenolic groups in bioactivity .

Biological Activity

1-(Azetidin-3-yl)butan-1-one is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesis methods.

Chemical Structure and Properties

1-(Azetidin-3-yl)butan-1-one is characterized by its azetidine ring, which contributes to its unique reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for its applications in organic synthesis and medicinal chemistry.

The biological activity of 1-(Azetidin-3-yl)butan-1-one is primarily attributed to its interaction with specific molecular targets within cells. It has been reported to exhibit antiproliferative effects , particularly against cancer cell lines. The mechanism may involve the destabilization of tubulin, which is crucial for cell division, thereby inhibiting tumor growth .

Biological Activity Overview

The biological activities of 1-(Azetidin-3-yl)butan-1-one can be summarized as follows:

Antiproliferative Studies

In a study focused on the antiproliferative effects of azetidine derivatives, 1-(Azetidin-3-yl)butan-1-one demonstrated significant activity against MCF-7 breast cancer cells. The compound's ability to disrupt microtubule dynamics was highlighted as a key factor in its anticancer properties. This study utilized MTT assays to quantify cell viability and proliferation rates, providing robust evidence for its efficacy .

Enzyme Inhibition Studies

Another notable investigation assessed the inhibitory effects of various azetidine derivatives on acetylcholinesterase (AChE). 1-(Azetidin-3-yl)butan-1-one was found to inhibit AChE with an IC50 value indicative of potent activity. This suggests potential applications in treating neurodegenerative diseases where AChE modulation is beneficial .

Synthesis Methods

The synthesis of 1-(Azetidin-3-yl)butan-1-one typically involves multi-step organic reactions that may include:

- Formation of the Azetidine Ring : Utilizing starting materials such as amines and carbonyl compounds.

- Functionalization : Introducing substituents through nucleophilic substitution or electrophilic addition reactions.

- Purification : Employing techniques like chromatography to isolate the desired product.

The synthesis process has been optimized for scalability, allowing for the production of this compound in larger quantities for research purposes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Azetidin-3-yl)butan-1-one, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with ketone precursors under controlled conditions. For purity optimization, use chromatography (e.g., reverse-phase HPLC) and monitor reaction intermediates via LC-MS/MS to track side products. Ensure inert atmospheres (N₂/Ar) to prevent oxidation of the azetidine ring. Reference azetidine synthesis protocols (e.g., azetidine-3-carboxylic acid handling in ) and ketone coupling methods (similar to pyridylketoxime synthesis in ).

Q. Which spectroscopic techniques are most reliable for characterizing 1-(Azetidin-3-yl)butan-1-one?

- Methodological Answer :

- FT-IR : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and azetidine ring vibrations (e.g., C-N stretching, ~1250 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to resolve the butanone backbone (δ ~2.1–2.5 ppm for CH₂ groups) and azetidine protons (δ ~3.5–4.0 ppm). Compare with analogous compounds like 1-(pyridin-2-yl)butan-1-one ( ).

- X-ray crystallography : For unambiguous structural confirmation, employ SHELXL for refinement ( ).

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use TGA/DSC to assess decomposition thresholds.

- Photostability : Expose to UV-Vis radiation (e.g., 254–365 nm) and monitor degradation via LC-MS/MS, as done for pyridylketoximes ( ).

- Humidity sensitivity : Store samples in desiccators with varying RH levels and track hygroscopicity via Karl Fischer titration.

Advanced Research Questions

Q. What mechanistic pathways govern the photodegradation of 1-(Azetidin-3-yl)butan-1-one under UV-Vis light?

- Methodological Answer :

- Experimental design : Irradiate solutions (e.g., in acetonitrile/water) with controlled UV-Vis doses (e.g., 1.065 Einstein/dm³·min) and analyze degradation products via LC-MS/MS. Compare kinetics with structurally similar compounds like 1-(pyridyl)butan-1-one oximes, which form iminoxy radicals during photolysis ( ).

- Computational insights : Use DFT to model bond dissociation energies, particularly for the azetidine N-C and ketone C=O bonds.

Q. How does 1-(Azetidin-3-yl)butan-1-one interact with enzymes in biodegradation pathways?

- Methodological Answer :

- Enzyme assays : Test activity against oxidoreductases (e.g., EC 1.5.99.14, which hydroxylates methylamino-butanone derivatives; ).

- Kinetic studies : Measure and using UV-Vis spectrophotometry or HPLC.

- Docking simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with active sites of homologous enzymes.

Q. What computational strategies are effective for modeling the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level and compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular dynamics (MD) : Simulate interactions with solvents or proteins (e.g., 100 ns trajectories in GROMACS) to assess conformational stability (as in ).

- QSPR models : Corrate electronic descriptors (e.g., partial charges) with experimental reactivity data.

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer :

- Meta-analysis : Compare results across studies, controlling for variables like solvent polarity (e.g., DMSO vs. water) or cell line specificity.

- Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) using standardized protocols.

- Structural analogs : Test derivatives (e.g., 1-(azetidin-3-yl)propan-1-one) to isolate structure-activity relationships (SAR), as seen in patent analogs ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.